7-(Diethylamino)-4-methyl-3-(4-nitrophenyl)-2H-1-benzopyran-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a novel solvatochromism, aggregation induced emission (AIE) based fluorescent probe . It has been synthesized via a one-pot multi-component reaction system under ultrasonication method . The synthesized compound produces red emission in both solid and liquid states .

Synthesis Analysis

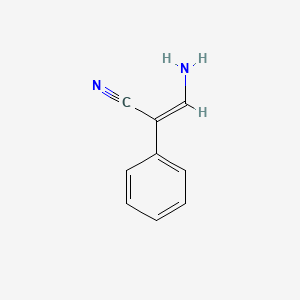

The compound was synthesized via Knoevenagel condensation of salicylaldehyde derivatives with 4-nitrophenylacetonitrile and then cyclization reaction . The synthesized compound was characterized using different instrumental techniques namely, Fourier transform infrared spectroscopy (FTIR), Proton nuclear magnetic resonance spectroscopy (1H NMR), Mass spectrometer, Scanning electron microscope (SEM), Energy dispersive X-ray analysis (EDAX), Thermal gravimetric analysis (TGA), Transmission electron microscopy (TEM), UV−Vis spectrometry and Fluorescence spectrophotometer .Molecular Structure Analysis

The coumarin molecules with 7-(N,N-diethylamino) substitution and aryl azo (Ar–N=N-) at 3-position were synthesized . They were found to be fluorescent despite the presence of azo group . The azo group rotation was blocked by complexing with -BF2, so as to get a red shift in absorption .Chemical Reactions Analysis

The azo molecules show charge transfer, whereas BF2-complexes do not . The dipole moment ratios between the ground and excited states calculated suggest highly polar excited state and an intra-molecular charge transfer at the excited state in the case of azo dyes .Physical And Chemical Properties Analysis

The synthesized compound produces red emission in both solid and liquid states . It has been characterized using different instrumental techniques .Mécanisme D'action

Target of Action

It is known that dnc is a coumarin derivative , and coumarin derivatives are often used as dyes due to their excellent light conversion capability .

Mode of Action

DNC exhibits unique fluorescence properties due to its interaction with light. It shows solvatochromic properties and aggregation-induced emission (AIE) activities . DNC emits peculiar dual fluorescence, which is assigned to the emission based on the inhibition of twisted intramolecular charge transfer (TICT) state formation and the emission from the TICT state respectively .

Biochemical Pathways

It is known that dnc exhibits aggregation-induced emission (aie) properties . AIE is a phenomenon where certain compounds, which are non-emissive in solution, become highly emissive when aggregated. This property is often utilized in bioimaging applications .

Result of Action

The result of DNC’s action is primarily observed in its unique fluorescence properties. DNC exhibits peculiar dual fluorescence, which is assigned to the emission based on the inhibition of TICT state formation and the emission from the TICT state respectively . This property makes DNC useful in various applications, including bioimaging .

Action Environment

The action, efficacy, and stability of DNC can be influenced by various environmental factors. For instance, the fluorescence properties of DNC can be affected by the presence of other compounds, the pH of the environment, and the temperature

: Substituent Effect on AIE mechanism of two coumarin derivatives : 7-(Diethylamino)-4-(trifluoromethyl)coumarin

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-(Diethylamino)-4-methyl-3-(4-nitrophenyl)-2H-1-benzopyran-2-one involves the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate to form ethyl 4-nitrophenylacetoacetate, which is then reacted with diethylamine and methyl iodide to yield the final product.", "Starting Materials": [ "4-nitrobenzaldehyde", "ethyl acetoacetate", "diethylamine", "methyl iodide" ], "Reaction": [ "Step 1: Condensation of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 4-nitrophenylacetoacetate.", "Step 2: Reaction of ethyl 4-nitrophenylacetoacetate with diethylamine in the presence of a base such as sodium ethoxide to form the intermediate product.", "Step 3: Methylation of the intermediate product with methyl iodide in the presence of a base such as potassium carbonate to yield the final product, 7-(Diethylamino)-4-methyl-3-(4-nitrophenyl)-2H-1-benzopyran-2-one." ] } | |

Numéro CAS |

36840-73-0 |

Formule moléculaire |

C20H20N2O4 |

Poids moléculaire |

352.4 g/mol |

Nom IUPAC |

7-(diethylamino)-4-methyl-3-(4-nitrophenyl)chromen-2-one |

InChI |

InChI=1S/C20H20N2O4/c1-4-21(5-2)16-10-11-17-13(3)19(20(23)26-18(17)12-16)14-6-8-15(9-7-14)22(24)25/h6-12H,4-5H2,1-3H3 |

Clé InChI |

VMXKKBJEEJZKLF-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-])C |

SMILES canonique |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-])C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide](/img/structure/B3065229.png)

![2-methyl-4H-pyrido[3,2-d][1,3]oxazin-4-one](/img/structure/B3065236.png)

![2-Aminomethylbicyclo[2.2.2]octane](/img/structure/B3065247.png)

![3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester](/img/structure/B3065251.png)